3-Methoxycinnamic acid
CAS No.: 17570-26-2
Cat. No.: VC21057434
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17570-26-2 |
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Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | (E)-3-(3-methoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ |
Standard InChI Key | LZPNXAULYJPXEH-AATRIKPKSA-N |
Isomeric SMILES | COC1=CC=CC(=C1)/C=C/C(=O)O |
SMILES | COC1=CC=CC(=C1)C=CC(=O)O |
Canonical SMILES | COC1=CC=CC(=C1)C=CC(=O)O |
Introduction
3-Methoxycinnamic acid, also known as m-methoxycinnamic acid, is an organic compound with the molecular formula and a molecular weight of approximately 178.18 g/mol. It is classified as a hydroxycinnamic acid derivative, which is significant in various biochemical applications, particularly in the synthesis of phosphatidylcholines containing cinnamic acids. The compound exhibits notable biological activities, including antiproliferative effects against certain cancer cell lines and anti-virulence properties against specific bacterial strains.
Biological Activities
Recent studies have highlighted the diverse biological activities of 3-Methoxycinnamic acid:
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Antiproliferative Properties: Research indicates that this compound can inhibit the proliferation of various human cancer cell lines, making it a potential candidate for cancer treatment applications .
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Anti-Virulence and Biofilm Inhibition: A study demonstrated that 3-Methoxycinnamic acid exhibits significant anti-virulence and anti-biofilm activities against Agrobacterium tumefaciens. The compound was shown to interfere with quorum sensing mechanisms and inhibit biofilm formation, indicating its potential use as a biopesticide or adjuvant in agricultural settings .
Mechanism of Action
The mechanism by which 3-Methoxycinnamic acid exerts its biological effects involves several pathways:
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Quorum Sensing Interference: The compound disrupts the quorum sensing system in bacteria, which is crucial for their virulence and biofilm formation. This was evidenced by reduced production of signaling molecules such as 3-oxo-octanoylhomoserine lactone when treated with the compound .
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Molecular Docking Studies: Computational studies suggest that 3-Methoxycinnamic acid can competitively inhibit the binding of virulence factors to their respective receptors, thereby downregulating virulence-related gene expression .
Applications
Given its promising biological properties, 3-Methoxycinnamic acid has potential applications in various fields:
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Pharmaceuticals: Its antiproliferative and anti-inflammatory properties make it a candidate for developing new therapeutic agents for cancer and inflammatory diseases.
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Agriculture: The ability to inhibit bacterial virulence and biofilm formation positions it as a valuable agent in pest management strategies.
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